molecular formula C29H33N3O4 B12367145 CCR8 antagonist 3

CCR8 antagonist 3

Cat. No.: B12367145
M. Wt: 487.6 g/mol
InChI Key: AQTZHUHBIRXOHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CCR8 antagonist 3 is a compound designed to inhibit the activity of the C-C motif chemokine receptor 8 (CCR8). This receptor is a class A G-protein coupled receptor that is highly expressed on intratumoral regulatory T cells. These cells play a crucial role in suppressing anti-tumor immune responses, making CCR8 a promising target for cancer immunotherapy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CCR8 antagonist 3 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. One method involves the use of dimethyl sulfoxide, polyethylene glycol 300, and Tween 80 as solvents and stabilizers . The detailed synthetic route and reaction conditions are proprietary and often involve complex organic synthesis techniques.

Industrial Production Methods

Industrial production of this compound typically involves large-scale organic synthesis in specialized reactors. The process includes the purification of the final product using techniques such as crystallization, chromatography, and solvent extraction to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

CCR8 antagonist 3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield deoxygenated compounds .

Scientific Research Applications

CCR8 antagonist 3 has several scientific research applications, including:

    Chemistry: Used as a tool to study the structure and function of CCR8 and its interactions with other molecules.

    Biology: Helps in understanding the role of CCR8 in immune cell signaling and function.

    Medicine: Investigated as a potential therapeutic agent for cancer immunotherapy by targeting intratumoral regulatory T cells.

    Industry: Used in the development of new drugs and therapeutic antibodies targeting CCR8

Mechanism of Action

CCR8 antagonist 3 exerts its effects by binding to the CCR8 receptor, thereby blocking its interaction with its natural ligand, CCL1. This inhibition prevents the activation of downstream signaling pathways that promote the survival and function of regulatory T cells. By blocking CCR8, this compound reduces the immunosuppressive activity of these cells, thereby enhancing anti-tumor immune responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

CCR8 antagonist 3 is unique in its high specificity and potency in inhibiting CCR8. Unlike other compounds that may have off-target effects, this compound selectively targets CCR8, making it a promising candidate for cancer immunotherapy .

Properties

Molecular Formula

C29H33N3O4

Molecular Weight

487.6 g/mol

IUPAC Name

3-[9-[[2-(2-methoxyphenoxy)phenyl]methyl]-3,9-diazaspiro[5.5]undecane-3-carbonyl]-1H-pyridin-2-one

InChI

InChI=1S/C29H33N3O4/c1-35-25-10-4-5-11-26(25)36-24-9-3-2-7-22(24)21-31-17-12-29(13-18-31)14-19-32(20-15-29)28(34)23-8-6-16-30-27(23)33/h2-11,16H,12-15,17-21H2,1H3,(H,30,33)

InChI Key

AQTZHUHBIRXOHR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1OC2=CC=CC=C2CN3CCC4(CC3)CCN(CC4)C(=O)C5=CC=CNC5=O

Origin of Product

United States

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